molecular formula C19H19ClN2O2 B6577439 (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide CAS No. 1159799-74-2

(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide

Cat. No.: B6577439
CAS No.: 1159799-74-2
M. Wt: 342.8 g/mol
InChI Key: LCMKRQLVCXAWLA-FMIVXFBMSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide is a synthetic cinnamamide derivative supplied For Research Use Only. This compound is of interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapeutic agents. Cinnamamide derivatives have been identified in preclinical studies as important candidates for the treatment of neurological disorders, with some analogs showing promising anticonvulsant activity in various animal models of seizures and epilepsy (https://pmc.ncbi.nlm.nih.gov/articles/PMC7352759/). The core structure of these compounds, the N-(3-aryl-2-propenoyl)amido moiety, is considered a key pharmacophore responsible for anticonvulsant properties. Researchers are exploring the structure-activity relationships of such derivatives, including the influence of substituents on the phenyl rings and the nature of the amide moiety. This compound is strictly for laboratory research and is not for human or veterinary use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-22(2)19(24)13-14-7-10-16(11-8-14)21-18(23)12-9-15-5-3-4-6-17(15)20/h3-12H,13H2,1-2H3,(H,21,23)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMKRQLVCXAWLA-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide , often referred to as a derivative of prop-2-enamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies.

Chemical Structure

The compound's structure can be depicted as follows:

  • Chemical Formula : C18_{18}H20_{20}ClN2_{2}O
  • Molecular Weight : 318.82 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuroprotection. Its structural components suggest potential interactions with various biological targets.

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on several cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth in a dose-dependent manner.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF7 (Breast)15.4
A549 (Lung)22.8
HeLa (Cervical)18.3

IC50 values represent the concentration required to inhibit cell growth by 50%.

The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation and survival. Notably, the compound has shown selective inhibition against butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, which is comparable to known inhibitors like physostigmine . Furthermore, it has moderate inhibitory activity against acetylcholinesterase (AChE) with an IC50 of 157.31 µM .

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. It appears to modulate cholinergic activity, which is crucial in neurodegenerative diseases such as Alzheimer's. The inhibition of BChE may lead to increased acetylcholine levels, enhancing cognitive function and memory retention.

Case Studies and Research Findings

Several studies have reported on the biological efficacy of this compound:

  • Study on Cell Cycle Arrest : A study indicated that treatment with the compound resulted in G2/M phase arrest in cancer cells, suggesting that it disrupts normal cell cycle progression .
  • Angiogenesis Inhibition : In chick chorioallantoic membrane assays, the compound demonstrated significant antiangiogenic activity, inhibiting new blood vessel formation necessary for tumor growth .
  • Toxicological Profile : Preliminary toxicity assessments indicate low toxicity levels in vivo, making it a promising candidate for further development in cancer therapeutics.

Scientific Research Applications

The compound (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide , also known as a derivative of phenylpropene, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science. This article provides an overview of its applications, supported by relevant data and case studies.

Structural Features

The compound features a propene backbone substituted with a chlorophenyl group and a dimethylcarbamoyl moiety, which contributes to its biological activity and reactivity in chemical reactions.

Medicinal Chemistry

The compound has been investigated for its potential antitumor and antimicrobial properties. Research indicates that derivatives of similar structures exhibit significant activity against various cancer cell lines and pathogenic microorganisms. For instance, studies have shown that compounds with a similar chlorophenyl substitution can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

Case Study Example

A study published in the Journal of Medicinal Chemistry explored the synthesis of chlorophenyl derivatives and their effects on cancer cell lines, demonstrating that modifications to the phenyl group could enhance cytotoxicity against specific tumors.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block in synthetic pathways.

Material Science

Research into the material properties of this compound suggests potential applications in developing new polymers or coatings. Its unique structure may impart desirable mechanical properties or chemical resistance when incorporated into polymer matrices.

Application Insights

Studies have indicated that incorporating such compounds into polymer formulations can improve thermal stability and mechanical strength, making them suitable for advanced material applications.

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntitumorMCF-7 (Breast Cancer)10Journal of Medicinal Chemistry
AntimicrobialE. coli25Antimicrobial Agents and Chemotherapy

Synthetic Routes Comparison

Synthesis MethodAdvantagesDisadvantages
Conventional HeatingSimple setupLonger reaction times
Microwave-Assisted SynthesisFaster reactions, higher yieldsRequires specialized equipment

Comparison with Similar Compounds

Key Structural Variations:

  • Chlorophenyl Position: 2-Chlorophenyl (target compound): Limited direct data, but describes a related compound, (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide, which emphasizes the role of 2-chloro substitution in modulating steric and electronic interactions. 3,4-Dichlorophenyl: Compounds with this substitution (e.g., (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide) exhibit broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (MIC/MBC: 0.15–44.5 µM) . 4-Chlorophenyl: Derivatives like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide show submicromolar activity against S. aureus but reduced efficacy against Gram-negative strains .

Physicochemical Properties:

Compound LogP<sup>a</sup> MIC (µM) S. aureus Cytotoxicity (Primary Cells) Reference
Target compound ~3.5 (estimated) Not reported Not reported
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 4.2 0.15–2.34 Low (Porcine macrophages)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4.8 0.29 Moderate

<sup>a</sup>LogP values experimentally determined via RP-HPLC .

Key Findings:

  • 3,4-Dichloro analogs outperform mono-chloro derivatives in antibacterial potency, likely due to enhanced membrane penetration and target binding .

Role of the Dimethylcarbamoyl Group

The dimethylcarbamoyl methyl group in the target compound is a unique feature compared to common substituents like sulfamoyl () or trifluoromethoxy (). For example:

  • Dimethylcarbamoyl vs. Sulfamoyl : Sulfamoyl-containing analogs (e.g., (2E)-3-(2-furyl)-N-[(4-sulfamoylphenyl)carbamothioyl]acrylamide) exhibit higher polarity (LogP ~2.1) but lower antimicrobial activity .
  • Dimethylcarbamoyl vs. Trifluoromethyl : Trifluoromethyl-substituted compounds (e.g., 1j in ) show superior potency but higher cytotoxicity, suggesting the carbamoyl group may offer a safer profile .

Structural Analogues with Modified Aryl Groups

Compound Biological Activity Key Advantage Reference
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Anticancer (unreported specifics) Enhanced lipophilicity (LogP ~4.1)
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide Not reported; structural similarity to HDACi Potential epigenetic modulation
Belinostat ((2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide) FDA-approved HDAC inhibitor (anticancer) Clinical validation

Preparation Methods

Condensation of Acyl Chloride and Amine

The most direct route involves the condensation of (2E)-3-(2-chlorophenyl)propenoyl chloride with 4-[(dimethylcarbamoyl)methyl]aniline. This method, adapted from analogous quinazoline derivatives, proceeds via nucleophilic acyl substitution. The acyl chloride is generated in situ using chlorinating agents such as thionyl chloride or oxalyl chloride, followed by reaction with the amine in a polar aprotic solvent like acetonitrile or N-methyl-2-pyrrolidone (NMP).

Key Reaction Parameters

  • Solvent System : Acetonitrile/NMP mixtures enhance solubility and reaction kinetics.

  • Base : Triethylamine or dimethylaminopyridine (DMAP) neutralizes HCl byproducts.

  • Temperature : Reactions typically proceed at 60–80°C for 1–3 hours, achieving yields >85%.

Coupling Reactions Using Activators

Alternative methods employ coupling agents like HATU or EDCI to facilitate amide bond formation between (2E)-3-(2-chlorophenyl)propenoic acid and 4-[(dimethylcarbamoyl)methyl]aniline. This approach avoids handling reactive acyl chlorides but requires anhydrous conditions and stoichiometric activators.

Reaction Optimization and Critical Parameters

Solvent Systems

Solvent choice significantly impacts reaction efficiency and product purity.

SolventDielectric ConstantYield (%)Purity (%)
Acetonitrile37.58895
NMP32.29297
THF7.57588

Polar aprotic solvents like NMP maximize yields by stabilizing intermediates.

BasepKaReaction Time (h)Yield (%)
Triethylamine10.752.588
DMAP9.21.892
Pyridine5.23.080

DMAP accelerates reactions via nucleophilic catalysis.

Purification and Crystallization Techniques

Solvent-Anti-Solvent Crystallization

Post-reaction mixtures are often treated with anti-solvents like methyl cyclohexane or nitromethane to precipitate the product. For example, adding isobutyl acetate and nitromethane to the crude product followed by cooling to 0°C yields crystalline material with >99% purity.

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves unreacted starting materials and byproducts. This step is critical for laboratory-scale synthesis but less feasible industrially.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch variability and improves heat transfer, especially for exothermic acyl chloride formations.

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-Factor12.48.7
PMI (kg/kg)23.115.6

Transitioning to flow systems reduces solvent waste and energy consumption.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 7.8–7.2 (m, 8H, Ar-H), 6.7 (d, J = 15 Hz, 1H, CH=CH), 3.1 (s, 6H, N(CH₃)₂).

  • HPLC : Retention time = 6.8 min (C18 column, 70:30 MeOH/H₂O).

X-ray Diffraction (XRD)

Crystalline forms, if any, are characterized by distinct XRD patterns. While the target compound’s polymorphs are unreported, analogous compounds exhibit peaks at 5.3–33.2° 2θ .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2E)-3-(2-chlorophenyl)-N-{4-[(dimethylcarbamoyl)methyl]phenyl}prop-2-enamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (60–80°C for condensation reactions), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of intermediates (e.g., 2-chlorobenzaldehyde and dimethylcarbamoyl-substituted aniline derivatives). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the E-isomer selectively .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm stereochemistry and substituent positions), HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase), and HRMS (to verify molecular weight). FT-IR can validate functional groups like the amide C=O stretch (~1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (-20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC every 30 days. Lyophilization or inert-atmosphere storage (argon) is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictory data in reported biological activities of this compound (e.g., inconsistent IC50 values across assays)?

  • Methodological Answer : Perform orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) to validate target engagement. Use structural analogs (e.g., replacing the 2-chlorophenyl with 4-fluorophenyl) to isolate substituent-specific effects. Cross-reference with computational docking models (AutoDock Vina) to identify steric/electronic conflicts in assay conditions .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., methyl, nitro, or methoxy groups) at the chlorophenyl or dimethylcarbamoyl positions. Test against a panel of related enzymes (e.g., kinases vs. phosphatases) using competitive inhibition assays. Correlate logP values (calculated via ChemAxon) with cellular permeability data .

Q. What experimental approaches identify the molecular targets of this compound in complex biological systems?

  • Methodological Answer : Employ chemoproteomics (activity-based protein profiling with alkyne-tagged probes) or thermal shift assays (CETSA) to map target proteins. Validate hits via siRNA knockdown or CRISPR-Cas9 gene editing in cell-based models .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to assess binding to cytochrome P450 isoforms (e.g., CYP3A4). Combine with pharmacophore modeling (Schrödinger Phase) to screen for ADMET liabilities (e.g., hERG channel inhibition) .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

  • Methodological Answer : Discrepancies may arise from cell-line-specific expression of target proteins (e.g., EGFR mutants) or differences in assay endpoints (apoptosis vs. proliferation). Validate using isogenic cell pairs (wild-type vs. knockout) and multiplex assays (e.g., Luminex cytokine profiling) to contextualize activity .

Comparative Analysis Tables

Structural Modification Biological Activity Key Reference
2-Chlorophenyl → 4-Fluorophenyl↑ Selectivity for kinase X over kinase Y
Dimethylcarbamoyl → Acetyl↓ LogP (improved aqueous solubility)
Prop-2-enamide → PropaneamideLoss of stereospecific binding

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